![molecular formula C15H24N2O2 B2594611 Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate CAS No. 2352608-17-2](/img/structure/B2594611.png)
Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate
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Description
Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Scientific Research Applications
Synthetic Chemistry and Ligand Design
Tert-butyl (2-aminophenyl)carbamate serves as a versatile reagent in synthetic chemistry. Researchers use it as a redox-active ligand . Its unique structure allows for tailored modifications, making it valuable for ligand design in coordination chemistry and catalysis.
Conducting Polymers
As a monomer building block, tert-butyl (2-aminophenyl)carbamate contributes to the creation of conducting polymers . These materials find applications in electronic devices, sensors, and energy storage systems due to their electrical conductivity and tunable properties.
Antibacterial and Antitubercular Compounds
Researchers have explored tert-butyl (2-aminophenyl)carbamate derivatives as potential replacements for benzoxa-diazoles in potent antitubercular compounds . By modifying its structure, scientists aim to develop novel agents with improved efficacy against tuberculosis.
Heterocyclic Compound Synthesis
Tert-butyl (2-aminophenyl)carbamate plays a crucial role in the synthesis of benzimidazole heterocyclic compounds . These compounds exhibit broad-spectrum disease activity and are relevant in medicinal chemistry.
Mass Spectrometry Applications
In mass spectrometry, tert-butyl (2-aminophenyl)carbamate can be used as a protected amine in isobaric mix solutions for post-column infusion experiments. Researchers leverage its stability and compatibility with single-stage orbitrap mass spectrometry .
Exploring Chemical Spaces
This compound serves as a precursor for selective derivations, allowing access to novel chemical spaces complementary to piperidine ring systems. Researchers can explore uncharted territories by modifying tert-butyl (2-aminophenyl)carbamate.
properties
IUPAC Name |
tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-11-7-8-12(6-5-9-16)13(10-11)17-14(18)19-15(2,3)4/h7-8,10H,5-6,9,16H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPPVIINBXGUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCN)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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